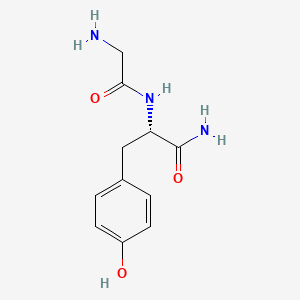
Glycyltyrosinamide
Descripción
Glycyltyrosinamide (CAS 3715-41-1) is a dipeptide derivative composed of glycine and tyrosine amide, with the chemical formula C₁₁H₁₅N₃O₃ . Structurally, it consists of a glycine residue linked to a tyrosine amide moiety, forming H-Gly-Tyr-NH₂. This compound is of interest in biochemical studies due to its peptide backbone and aromatic phenolic group, which may influence solubility, stability, and biological interactions. This compound is often utilized as a model substrate for enzymatic assays, particularly in protease and peptidase research .
Propiedades
Número CAS |
3715-41-1 |
|---|---|
Fórmula molecular |
C11H15N3O3 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C11H15N3O3/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16) |
Clave InChI |
VJXDBZDWOCSPNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O |
Secuencia |
GY |
Sinónimos |
Gly-Tyr-NH2 glycyl-tyrosinamide glycyltyrosinamide GY-NH2 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycyltyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and tyrosine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can enhance the efficiency and scalability of this process .
Análisis De Reacciones Químicas
Types of Reactions: Glycyltyrosinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The amide bonds in the peptide can be reduced under specific conditions to yield the corresponding amines.
Substitution: The hydroxyl group on the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Glycyltyrosinamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Biology: It is used in studies related to protein structure and function.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of glycyltyrosinamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in peptide metabolism, thereby modulating cellular processes .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Glycyltyrosinamide belongs to the dipeptide amide class. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Solubility and Stability :
- Glycylglycine is highly water-soluble due to its small size and lack of aromatic groups, making it ideal for buffering in physiological pH ranges .
- This compound’s tyrosine moiety reduces solubility in aqueous media but increases affinity for hydrophobic environments, such as enzyme active sites .
Biological Activity :
- This compound is primarily used in enzymatic studies, whereas glycylglycine serves as a metal chelator in cell culture media .
- Ammonium glycyrrhizinate exhibits broad pharmacological activities, including anti-inflammatory and hepatoprotective effects, unrelated to peptide-based mechanisms .
Analytical Methods for Characterization
Comparative studies often employ techniques such as HPLC , mass spectrometry , and NMR (as outlined in glycan analysis protocols and structural elucidation guidelines ). For example:
- This compound : Characterized via reverse-phase HPLC with UV detection at 280 nm (tyrosine absorption) .
- Ammonium Glycyrrhizinate: Requires IR spectroscopy and molecular weight distribution analysis due to its complex triterpenoid structure .
Regulatory and Industrial Relevance
- Pharmaceutical Applications : this compound’s role is confined to research, while ammonium glycyrrhizinate is approved in pharmacopeias (e.g., USP, EP) as an active pharmaceutical ingredient .
- Quality Control : For peptide-based compounds like this compound, structural confirmation via tandem MS and purity assessments are critical, aligning with ICH guidelines for biopharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


